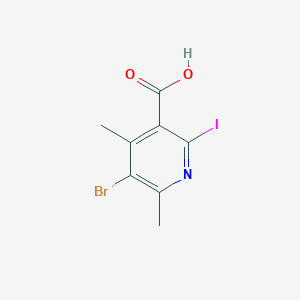

5-Bromo-2-iodo-4,6-dimethylnicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

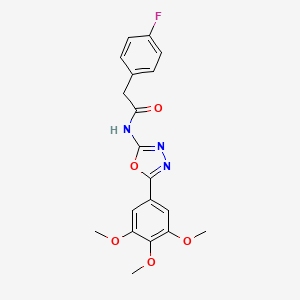

5-Bromo-2-iodo-4,6-dimethylnicotinic acid is a chemical compound with the IUPAC name this compound . It has a molecular weight of 355.96 and its InChI code is 1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3, (H,12,13) .

Synthesis Analysis

The synthesis of this compound involves a reaction with water and potassium hydroxide at 110°C for about 16 hours . The reaction mixture is then cooled to ambient temperature and neutralized by the addition of concentrated HCl . The resulting solid is filtered to provide the desired product .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3, (H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用

Synthesis of Complex Organic Molecules

5-Bromo-2-iodo-4,6-dimethylnicotinic acid is a versatile intermediate in organic synthesis. It has been utilized in the selective synthesis of 5,6-disubstituted 3-methyl-2(2H)-pyranones and 6-substituted 3-methyl-2(2H)-pyranones, including the natural products fusalanipyrone and gibepyrone A. These compounds were synthesized using a combination of iodolactonization and palladium-catalyzed reactions, demonstrating the utility of halogenated nicotinic acids in synthesizing structurally complex and biologically significant molecules (Biagetti et al., 2002).

Exploration of Sterically Controlled Regioselectivity

The compound's structure has enabled investigations into sterically controlled regioselective lithiation, providing new routes to substituted nicotinic acid scaffolds. This has led to the synthesis of novel C-4 and C-6 arylated 5-bromonicotinic acids, showcasing the potential of this compound in developing new synthetic methodologies for accessing diversified nicotinic acid derivatives with potential pharmacological activities (Robert et al., 2006).

Contributions to Material Science

In material science, the halogenated nicotinic acid derivatives have been examined for their role in the formation of Hydrogen-bonded Organic Frameworks (HOFs). Specifically, 5-bromonicotinic acid, a close analog, has been studied for its H-bonding properties, which are crucial for optimizing reversible structural transformations, dissolution and re-crystallization, low densities, and high porosity in HOFs. This research provides insights into the potential applications of this compound in designing new materials with specific structural and functional properties (Ramanna et al., 2021).

Development of Analytical Methods

The compound also contributes to the development of analytical methods for the detection and characterization of complex organic molecules. For instance, techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) have been extensively utilized for the simultaneous analysis of phenethylamine-type designer drugs, demonstrating the compound's relevance in forensic toxicology and analytical chemistry for identifying and quantifying psychoactive substances (Kanai et al., 2008).

作用機序

Target of Action

It is used to prepare pyrazine-based pyridines as effective inhibitors of the vascular endothelial growth factor receptor 2 (vegfr2) . VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells .

Mode of Action

Given its use in the synthesis of vegfr2 inhibitors, it can be inferred that it may interact with this receptor, potentially blocking its activation and thus inhibiting angiogenesis .

Biochemical Pathways

Considering its role in the synthesis of vegfr2 inhibitors, it can be inferred that it may impact the vegf signaling pathway, which is involved in angiogenesis .

Result of Action

As a precursor in the synthesis of vegfr2 inhibitors, it can be inferred that its action may result in the inhibition of angiogenesis, potentially limiting the growth and spread of cancer cells .

特性

IUPAC Name |

5-bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNJLNILPOMNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)

![(4S,5S)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/no-structure.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2854719.png)

![Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2854724.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2854728.png)

![1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea](/img/structure/B2854730.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2854731.png)